3'-O-Methylorobol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

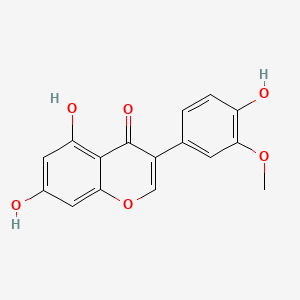

3’-O-Methylorobol is a hydroxyisoflavone, specifically a derivative of orobol where the hydroxy group at position 3’ is replaced by a methoxy group . This compound has been isolated from various plant sources, including Crotalaria lachnophora . It is known for its potential therapeutic properties, particularly in inhibiting voltage-gated sodium channels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylorobol involves the methylation of orobol. One documented method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) . The reaction typically proceeds at room temperature and yields 3’-O-Methylorobol after purification.

Industrial Production Methods: While specific industrial production methods for 3’-O-Methylorobol are not extensively documented, the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 3’-O-Methylorobol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of 3’-O-Methylorobol, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Inhibition of Voltage-Gated Sodium Channels

One of the most significant applications of 3'-O-Methylorobol is its ability to inhibit the voltage-gated sodium channel Nav1.7. This channel is crucial in the transmission of pain and itch signals. Research indicates that this compound has an IC50 value of approximately 6.60 μM for Nav1.7 channels in mouse dorsal root ganglion neurons .

- Mechanism of Action :

This dual action suggests potential therapeutic uses in treating pain and itch conditions, particularly those mediated by histamine, as demonstrated in mouse models where it significantly reduced scratching behavior comparable to established antihistamines like cyproheptadine .

Antipruritic Effects

The compound has shown promise as an antipruritic agent due to its ability to inhibit histamine-dependent itching. In studies, intrathecal administration of this compound significantly reduced spontaneous scratching bouts induced by histamine, indicating its potential as a treatment for chronic itch conditions .

Case Study 1: Efficacy in Histamine-Dependent Itch Models

In a controlled study involving histamine-dependent itch models, researchers administered varying doses of this compound to assess its impact on scratching behavior and neuronal activity in the spinal dorsal horn. The results indicated:

- Reduction in Scratching : A significant decrease in scratching bouts was observed at doses comparable to cyproheptadine.

- Neuronal Activity : The expression level of c-fos (a marker for neuronal activation) was notably reduced, suggesting that this compound effectively modulates neuronal responses associated with itch .

Case Study 2: Comparative Analysis with Other Antipruritics

A comparative analysis was conducted between this compound and other known antipruritics such as diphenhydramine and loratadine. The study highlighted:

- Efficacy : While traditional antihistamines primarily target H1 receptors, this compound's unique mechanism through Nav1.7 inhibition provides an alternative pathway for itch relief.

- Side Effects : Participants reported fewer side effects with this compound compared to conventional antihistamines, which often cause sedation .

Data Table: Summary of Key Findings

Wirkmechanismus

3’-O-Methylorobol exerts its effects primarily by inhibiting the voltage-gated sodium channel Nav1.7 . This inhibition occurs through the binding of 3’-O-Methylorobol to the channel, which alters its activation and inactivation properties. Specifically, it shifts the half-maximal voltage of activation to a depolarizing direction and the half-maximal voltage of inactivation to a hyperpolarizing direction . This modulation reduces the excitability of sensory neurons, thereby alleviating conditions like chronic itch .

Vergleich Mit ähnlichen Verbindungen

Apigenin 7-sulfate: Another flavonoid with similar structural features but different functional groups.

Uniqueness: 3’-O-Methylorobol is unique due to its specific inhibition of Nav1.7, which is not commonly observed in other similar compounds. This makes it particularly valuable for developing targeted therapies for conditions involving sensory neuron hyperexcitability .

Biologische Aktivität

3'-O-Methylorobol is a hydroxyisoflavone derived from the plant Kadsura interior, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its effects on ion channels, antioxidant activity, and potential therapeutic applications.

Chemical Structure and Properties

This compound (Chemical Formula: C16H12O6, CAS Number: 36190-95-1) is characterized by the substitution of a methoxy group at the 3' position of orobol. This modification enhances its biological activity compared to its parent compound .

1. Ion Channel Modulation

Recent studies have highlighted the ability of this compound to inhibit voltage-gated sodium channels (VGSCs), particularly Nav1.7, which plays a crucial role in pain signaling.

-

Inhibition of Nav1.7 :

- The compound demonstrated an IC50 value of 6.6 µM against tetrodotoxin-sensitive (TTX-S) Na+ currents in dorsal root ganglion (DRG) neurons, with maximal inhibition reaching 85% at a concentration of 30 µM .

- It also shifted the half-maximal voltage of activation (V1/2) to a depolarizing direction by approximately 6.76 mV , indicating a significant alteration in channel kinetics .

- Effect on Action Potentials :

2. Antioxidant Activity

This compound exhibits moderate antioxidant properties, as evidenced by its performance in the DPPH free radical scavenging assay. This suggests potential applications in mitigating oxidative stress-related conditions .

1. Antipruritic Effects

In mouse models of histamine-dependent itch, this compound significantly reduced scratching behavior, comparable to cyproheptadine, a known antihistamine. This positions it as a promising candidate for developing new antipruritic therapies .

2. Bone Health

Research indicates that this compound may enhance osteoblast differentiation, suggesting potential applications in osteoporosis treatment and bone health promotion .

Summary of Research Findings

Case Studies

A notable case study involved evaluating the effects of this compound on chronic itch models in mice. The results demonstrated that administration of the compound resulted in a significant reduction in scratching behavior, providing insights into its mechanism as an antipruritic agent.

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFBGWWGXBNJAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.